molecular formula C15H15NOS B2979651 N-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)benzamide CAS No. 51948-22-2

N-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)benzamide

Cat. No.: B2979651
CAS No.: 51948-22-2
M. Wt: 257.35
InChI Key: YIITUAGSKFHPMG-UHFFFAOYSA-N
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Description

N-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)benzamide is a compound that belongs to the class of heterocyclic compounds known as benzothiophenes. These compounds are characterized by a benzene ring fused to a thiophene ring. The presence of the benzamide group further enhances its chemical properties and potential applications. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Scientific Research Applications

Synthesis Techniques

The development of synthesis techniques for related compounds can shed light on potential methods for synthesizing N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide. For instance, the copper-catalyzed intramolecular cyclization process has been employed for the synthesis of N-benzothiazol-2-yl-amides, showcasing a methodology that could potentially be adapted for the target compound (Wang et al., 2008). Additionally, chemoselective N-benzoylation techniques have been described, offering routes to synthesize benzamide derivatives, which might be relevant for the synthesis of N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide (Singh et al., 2017).

Biological Activity

Compounds with structural similarities to N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide have been explored for their biological activities. For example, N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives have demonstrated antimicrobial activity, suggesting that similar benzamide derivatives could possess biological properties worth investigating (Bikobo et al., 2017).

Antitumor Properties

Certain benzamide derivatives have shown antitumor activities, indicating a potential area of application for N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide. The synthesis and investigation of new benzothiophene carboxamides have led to compounds with significant antitumor effects, highlighting the therapeutic potential of such structures (Ostapiuk et al., 2017).

Material Science Applications

Benzothiazoles and related compounds have found applications in material sciences, particularly in the development of organic materials and pharmaceuticals. The metal- and reagent-free synthesis of benzothiazoles through TEMPO-catalyzed electrolytic C–H thiolation offers an environmentally friendly approach to producing these compounds, which could extend to the synthesis and application of N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide in material sciences (Qian et al., 2017).

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)benzamide typically involves the reaction of 4,5,6,7-tetrahydrobenzo[b]thiophene with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: N-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)benzamide undergoes various chemical reactions,

Properties

IUPAC Name

N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NOS/c17-15(11-6-2-1-3-7-11)16-14-10-12-8-4-5-9-13(12)18-14/h1-3,6-7,10H,4-5,8-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIITUAGSKFHPMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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